![molecular formula C9H13NO2 B1435865 methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate CAS No. 103711-16-6](/img/structure/B1435865.png)
methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate
Overview
Description
Methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate, commonly known as propargylglycine (PPG), is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPG is a non-proteinogenic amino acid that can be synthesized using various methods.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate and its derivatives are extensively studied in the context of synthetic chemistry for their potential in creating compounds with significant antimicrobial activity. For instance, the synthesis of polysubstituted derivatives through cyclization reactions has demonstrated interesting antibacterial activity against various bacterial strains, including A. baumannii and M. tuberculosis H37Rv. These findings suggest that such structures could be valuable starting points for the development of potent antimycobacterial agents (Nural et al., 2018).
Structural Analysis and Coordination Chemistry
The chiral nature of methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate derivatives has been explored in structural chemistry, particularly in understanding the stereochemistry and coordination properties of such compounds. The absolute structure determination of related chiral pyrrolidine derivatives through methods like diffraction and CD spectroscopy highlights their potential as enantiopure coordination partners for cations, despite the challenges posed by minor resonant scattering (Wang & Englert, 2019).
Catalysis and Reaction Mechanisms
Further research into the catalytic properties of methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate derivatives has shed light on their applications in stereoselective synthesis. For example, the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine in Michael addition reactions has shown to produce γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, indicating the effectiveness of these pyrrolidine-based catalysts in organic synthesis (Singh et al., 2013).
Heterocyclic Compound Synthesis
The versatility of methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate derivatives extends to the synthesis of heterocyclic compounds. Studies have demonstrated their utility in generating complex structures such as tetrahydropyridines and selenazole derivatives, which are of interest due to their potential pharmacological properties. The methodologies employed often involve innovative synthetic routes that leverage the unique reactivity of these derivatives (Bacchi et al., 2005).
properties
IUPAC Name |
methyl (2S)-1-prop-2-ynylpyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h1,8H,4-7H2,2H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRNTMCVMHUZEA-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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